![molecular formula C21H20ClN3O4S2 B2448897 2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 941937-99-1](/img/structure/B2448897.png)
2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Acetamide Group: The thiazole derivative can then be reacted with an appropriate acylating agent to introduce the acetamide group.
Substitution Reactions: The final compound can be obtained by introducing the 3-chloro-4-methoxyphenyl and 3-methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.
Acetamide Derivatives: Compounds with acetamide groups, such as paracetamol (acetaminophen).
Uniqueness
2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which can impart distinct biological and chemical properties.
Biological Activity
The compound 2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H17ClN2O3S. The presence of the thiazole ring and various functional groups such as methoxy and chloro substituents play a critical role in its biological activity.
Research indicates that compounds containing thiazole moieties exhibit a range of biological activities, including:
- Antitumor Activity : Thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : Some thiazole compounds act as inhibitors of key enzymes involved in cancer progression, such as Cathepsin B. However, it has been noted that the specific compound does not effectively inhibit Cathepsin B despite its structural similarities with other active thiazoles .
Structure-Activity Relationship (SAR)
The structure-activity relationship for thiazole derivatives suggests that:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the aromatic rings enhances cytotoxicity. For example, compounds with para-substituted methoxy groups have shown improved activity against cancer cell lines .
- Thiazole Ring Importance : The thiazole ring is essential for maintaining biological activity. Variations in substituents on the thiazole ring can significantly alter potency and selectivity against different biological targets .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of related thiazole compounds:
Compound Name | IC50 (µM) | Target | Biological Activity |
---|---|---|---|
Compound 1 | 1.61 | Bcl-2 | Antitumor |
Compound 2 | 1.98 | A-431 | Antitumor |
Compound 3 | >1000 | Cathepsin B | No significant inhibition |
Compound 4 | 23.30 | CA-III | Inhibitor |
Case Studies
- Antitumor Efficacy : A study found that a series of thiazole derivatives exhibited potent antitumor effects against HT29 and Jurkat cell lines. The most active compounds were structurally similar to the compound under investigation but had different substituents that enhanced their cytotoxic properties .
- Enzyme Interaction Studies : Molecular docking studies suggested that while some thiazoles effectively bind to cysteine proteases, the specific compound does not demonstrate significant binding affinity, indicating a need for further structural optimization to enhance its inhibitory effects .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-28-16-5-3-4-13(8-16)24-20(27)12-31-21-25-15(11-30-21)10-19(26)23-14-6-7-18(29-2)17(22)9-14/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFBZANSSNPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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